molecular formula C29H26FN7O5S3 B2407555 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 310427-55-5

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2407555
CAS No.: 310427-55-5
M. Wt: 667.75
InChI Key: ALLHSTXVTCYUQV-UHFFFAOYSA-N
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Description

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C29H26FN7O5S3 and its molecular weight is 667.75. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has identified derivatives similar to the compound for their antimicrobial potency. For instance, studies have synthesized novel fluorine-containing derivatives with pharmacophores and heterocyclic systems like quinazolinone and 4-thiazolidinone. These compounds demonstrated significant in vitro antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi (Desai, Vaghani, & Shihora, 2013). Another study on benzothiazole derivatives as corrosion inhibitors suggests their potential application in protecting materials from microbial-induced corrosion, although this is more aligned with industrial applications (Hu et al., 2016).

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been explored in several studies. Some synthesized compounds showed moderate to excellent anticancer activity against various cancer cell lines, suggesting the role of specific substitutions on the benzothiazole scaffold in modulating antitumor properties (Osmaniye et al., 2018). Another study focused on benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings, which were synthesized and screened for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities, highlighting their multifaceted potential in drug development (Menteşe, Ülker, & Kahveci, 2015).

Synthesis and Chemical Properties

The compound and its related derivatives have been subjects of research focusing on synthesis methods and chemical properties. For example, electrochemical synthesis methods have been employed to create disulfides of benzothiazole derivatives, showcasing innovative approaches to synthesizing and modifying chemical structures for further research applications (Esmaili & Nematollahi, 2013). Additionally, the design and synthesis of new 1,2,4-triazole derivatives incorporating morpholine moiety as antimicrobial agents indicate the ongoing interest in developing compounds with enhanced biological activities (Sahin et al., 2012).

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FN7O5S3/c30-20-7-9-21(10-8-20)37-25(34-35-29(37)43-18-26(38)33-28-32-23-3-1-2-4-24(23)44-28)17-31-27(39)19-5-11-22(12-6-19)45(40,41)36-13-15-42-16-14-36/h1-12H,13-18H2,(H,31,39)(H,32,33,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLHSTXVTCYUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)NC5=NC6=CC=CC=C6S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FN7O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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